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Compound of Interest

Compound Name:
Methyl 4-

(methoxymethyl)phenylacetate

CAS No.: 115414-80-7

Cat. No.: B171427

Get Quote

Executive Summary & Molecule Profile
Methyl 4-(methoxymethyl)phenylacetate is a bifunctional aromatic scaffold characterized by

a phenylacetic acid ester core with a para-methoxymethyl (MOM-type) substituent.[1] Unlike its

more common analogs (e.g., Methyl 4-methoxyphenylacetate), the ether oxygen in this

molecule is insulated from the aromatic ring by a methylene bridge.[1] This structural nuance

significantly alters its electronic properties, metabolic stability, and lipophilicity, making it a

unique "spacer" analog in Structure-Activity Relationship (SAR) libraries.

Core Chemical Identity[1]
CAS Number: 17833-56-6[1]

Molecular Formula: C₁₁H₁₄O₃[1]

Molecular Weight: 194.23 g/mol [1]
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Key Structural Feature:para-Methoxymethyl group (–CH₂OCH₃) vs. para-Methoxy (–OCH₃).

[1]

Comparative Analysis: Bioactivity &
Physicochemical Properties[1][3]
This section objectively compares Methyl 4-(methoxymethyl)phenylacetate with its two

primary analogs: Methyl phenylacetate (Parent) and Methyl 4-methoxyphenylacetate

(Electronic Analog).[1]

Table 1: Physicochemical & Bioactivity Profile
Comparison
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Feature
Methyl 4-

(methoxymethyl)phe

nylacetate

Methyl 4-

methoxyphenylaceta

te

Methyl

phenylacetate

Structure
4-(MeOCH₂)-Ph-

CH₂COOMe

4-(MeO)-Ph-

CH₂COOMe
Ph-CH₂COOMe

Electronic Effect

Inductive Only: The -

CH₂- insulates the ring

from O-lone pair

resonance.[1] Weakly

activating (alkyl-like).

[1]

Resonance Donor:

Strong electron

donation (+M effect)

into the ring.[1]

Neutral: Standard

aromatic reactivity.[1]

Lipophilicity (cLogP) ~2.1 (Predicted) ~1.7 ~1.8

Metabolic Stability

Moderate: Benzylic

ether is susceptible to

CYP450 oxidation (O-

dealkylation).[1]

Low/Mod: O-

demethylation is a

primary metabolic

route.[1]

High: Primary

metabolism at the

ester or ring

hydroxylation.[1]

Auxin Activity

Predicted High: 4-

substitutions often

retain auxin activity if

not too bulky.[1]

Moderate: 4-OMe can

reduce auxin potency

compared to 4-Cl or 4-

Me.[1]

High: Natural auxin

activity (weak

compared to IAA).[1]

Primary Application

Intermediate/Lead:

Used to probe steric

tolerance without

electronic

perturbation.[1]

Fragrance/Drug:

Honey scent;

intermediate for

NSAIDs.[1]

Fragrance:

Honey/Floral scent;

Phenylacetic acid

precursor.[1]

Detailed Mechanistic Insights
1. Electronic Decoupling (The "Insulator" Effect)
In drug design, replacing a 4-Methoxy group with a 4-Methoxymethyl group is a strategic tactic

to decouple sterics from electronics.[1]
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4-Methoxy: The oxygen atom donates electrons directly into the phenyl ring via resonance,

increasing electron density at the ortho positions.[1] This can increase metabolic liability (ring

oxidation) or alter binding to electron-poor receptor pockets.[1]

4-Methoxymethyl: The methylene bridge (–CH₂–) breaks this resonance.[1] The group acts

sterically like an ethyl group but maintains hydrogen-bond accepting capability via the ether

oxygen.[1] Use this analog to test if a binding interaction is driven by electronics (pi-stacking)

or pure sterics.

2. Metabolic Liability & Prodrug Potential
Both the ester and the ether moieties are metabolically active.[1]

Ester Hydrolysis: Carboxylesterases will rapidly hydrolyze the methyl ester to the free acid,

4-(methoxymethyl)phenylacetic acid.[1] This is likely the bioactive species in vivo (e.g., for

auxin or COX inhibition).[1]

Ether Cleavage: The benzylic ether is stable to simple hydrolysis but susceptible to oxidative

dealkylation by cytochrome P450 enzymes, potentially yielding 4-

(hydroxymethyl)phenylacetic acid.[1]

Visualizing the Structure-Activity Relationship (SAR)
[3][4]
The following diagram illustrates the strategic placement of Methyl 4-
(methoxymethyl)phenylacetate in a medicinal chemistry optimization workflow.

Methyl Phenylacetate
(Baseline Activity)

Methyl 4-methoxyphenylacetate
(Electronic + Steric Change)

Add -OMe
(Check Resonance)

Methyl 4-(methoxymethyl)phenylacetate
(Steric Change / Electronic Neutral)

Add -CH2OMe
(Check Sterics/H-Bond)

Bioisosteric Replacement
(Remove Resonance)

Target Optimization
(Receptor Fit)

High Potency?
(Electronic driven)

High Potency?
(Steric/H-Bond driven)

Click to download full resolution via product page

Figure 1: SAR Decision Tree.[1] The Methoxymethyl analog serves to distinguish steric binding

effects from electronic resonance effects observed in Methoxy analogs.
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Experimental Protocols
Protocol A: Hydrolytic Stability Assay (Esterase
Susceptibility)
Purpose: To determine the half-life of the prodrug ester in plasma-like conditions.[1]

Reagents:

Phosphate Buffer Saline (PBS), pH 7.4

Porcine Liver Esterase (PLE) (Sigma-Aldrich)[1]

Acetonitrile (HPLC grade)[1]

Internal Standard: Methyl benzoate[1]

Workflow:

Preparation: Dissolve Methyl 4-(methoxymethyl)phenylacetate in DMSO to make a 10 mM

stock.

Incubation: Dilute stock to 100 µM in PBS (pre-warmed to 37°C) containing 1 unit/mL PLE.

Sampling: At t = 0, 5, 15, 30, 60 min, remove 100 µL aliquots.

Quenching: Immediately add 100 µL ice-cold Acetonitrile (with Internal Standard) to stop the

reaction.

Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC (C18 column,

Gradient Water/ACN).

Calculation: Plot ln[Concentration] vs. time to determine

and

.
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Protocol B: Synthesis via Methanolysis (Standard
Procedure)
Note: This protocol synthesizes the ester from the corresponding acid or nitrile if the ester is

unavailable.

Starting Material: 4-(Bromomethyl)phenylacetic acid or 4-(methoxymethyl)phenylacetic acid.

[1]

Reaction: Dissolve acid (1.0 eq) in dry Methanol (0.5 M). Add catalytic H₂SO₄ (5 mol%).[1]

Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

Workup: Cool, concentrate solvent, redissolve in EtOAc, wash with NaHCO₃ (sat.) and Brine.

Purification: Flash chromatography (Silica gel).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Bioactivity & Application Guide: Methyl 4-
(methoxymethyl)phenylacetate[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171427/docs#comparative-bioactivity-application-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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